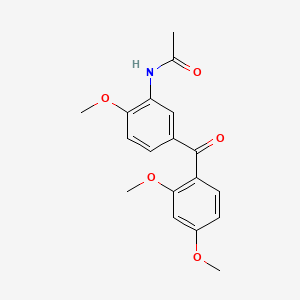
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its complex structure, featuring multiple methoxy groups and an acetamide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxyphenol with 2,4-dimethoxybenzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy groups to hydroxyl groups.
Reduction: : Reduction of the carbonyl group in the acetamide to an amine.
Substitution: : Replacement of one of the methoxy groups with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenol derivatives.
Applications De Recherche Scientifique
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: can be compared to other similar compounds, such as:
Acetamide, N-(2,5-dimethylphenyl)-
Acetamide, N-(3,4-dimethoxyphenyl)-
These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
75227-01-9 |
|---|---|
Formule moléculaire |
C18H19NO5 |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
N-[5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C18H19NO5/c1-11(20)19-15-9-12(5-8-16(15)23-3)18(21)14-7-6-13(22-2)10-17(14)24-4/h5-10H,1-4H3,(H,19,20) |
Clé InChI |
XUANEAMQWOIDLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















